molecular formula C13H16N2O3 B12544140 (3R,4S)-4-(phenylcarbamoyl)piperidine-3-carboxylic acid CAS No. 654647-08-2

(3R,4S)-4-(phenylcarbamoyl)piperidine-3-carboxylic acid

Cat. No.: B12544140
CAS No.: 654647-08-2
M. Wt: 248.28 g/mol
InChI Key: OPXMAJRZCFFWBG-QWRGUYRKSA-N
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Description

(3R,4S)-4-(phenylcarbamoyl)piperidine-3-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-(phenylcarbamoyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product. The reaction mixture is then stirred for several hours, followed by purification using column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction conditions, such as temperature, pressure, and reaction time, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-(phenylcarbamoyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized piperidine derivatives.

    Reduction: Reduced piperidine derivatives.

    Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

(3R,4S)-4-(phenylcarbamoyl)piperidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3R,4S)-4-(phenylcarbamoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

    Piperidine-3-carboxylic acid derivatives: These compounds share a similar core structure but differ in the substituents attached to the piperidine ring.

    Phenylcarbamoyl derivatives: Compounds with a phenylcarbamoyl group attached to different core structures.

Uniqueness

(3R,4S)-4-(phenylcarbamoyl)piperidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both a phenylcarbamoyl group and a carboxylic acid group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

654647-08-2

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

(3R,4S)-4-(phenylcarbamoyl)piperidine-3-carboxylic acid

InChI

InChI=1S/C13H16N2O3/c16-12(15-9-4-2-1-3-5-9)10-6-7-14-8-11(10)13(17)18/h1-5,10-11,14H,6-8H2,(H,15,16)(H,17,18)/t10-,11-/m0/s1

InChI Key

OPXMAJRZCFFWBG-QWRGUYRKSA-N

Isomeric SMILES

C1CNC[C@@H]([C@H]1C(=O)NC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CNCC(C1C(=O)NC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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